molecular formula C22H20N4O4 B4372165 N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Cat. No.: B4372165
M. Wt: 404.4 g/mol
InChI Key: XDAUJJOVBNJOCJ-UHFFFAOYSA-N
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Description

N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Acylation of the pyrazole: The pyrazole core is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with 3-acetylphenyl groups: The final step involves the coupling of the acylated pyrazole with 3-acetylphenyl groups using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its anti-inflammatory or anticancer properties.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE would depend on its specific interactions with biological targets. This could involve:

    Binding to enzymes: Inhibiting their activity by blocking the active site.

    Interacting with receptors: Modulating their signaling pathways.

    Affecting cellular processes: Such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N~4~,N~5~-BIS(3-ACETYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE: Lacks the methyl group at the 1-position.

    N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE: Has the carboxamide groups at different positions.

Uniqueness

N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-N,4-N-bis(3-acetylphenyl)-2-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13(27)15-6-4-8-17(10-15)24-21(29)19-12-23-26(3)20(19)22(30)25-18-9-5-7-16(11-18)14(2)28/h4-12H,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAUJJOVBNJOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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